molecular formula C11H9ClN2O2S B2538023 2-[(4-chlorophenyl)amino]-4-methyl-5-Thiazolecarboxylic acid CAS No. 187998-95-4

2-[(4-chlorophenyl)amino]-4-methyl-5-Thiazolecarboxylic acid

Cat. No.: B2538023
CAS No.: 187998-95-4
M. Wt: 268.72
InChI Key: LXOWNWOCCIIDNC-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)amino]-4-methyl-5-Thiazolecarboxylic acid is a heterocyclic compound that contains a thiazole ring substituted with a 4-chlorophenylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-chlorophenyl)amino]-4-methyl-5-Thiazolecarboxylic acid typically involves the reaction of 4-chloroaniline with 2-bromo-4-methylthiazole-5-carboxylic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 4-chloroaniline attacks the bromine-substituted thiazole ring, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high purity and yield in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)amino]-4-methyl-5-Thiazolecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products Formed

Scientific Research Applications

2-[(4-chlorophenyl)amino]-4-methyl-5-Thiazolecarboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-bromophenyl)amino]-4-methyl-5-Thiazolecarboxylic acid
  • 2-[(4-fluorophenyl)amino]-4-methyl-5-Thiazolecarboxylic acid
  • 2-[(4-methylphenyl)amino]-4-methyl-5-Thiazolecarboxylic acid

Uniqueness

2-[(4-chlorophenyl)amino]-4-methyl-5-Thiazolecarboxylic acid is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity and electron-withdrawing properties, potentially leading to improved binding affinity and selectivity for molecular targets .

Properties

IUPAC Name

2-(4-chloroanilino)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c1-6-9(10(15)16)17-11(13-6)14-8-4-2-7(12)3-5-8/h2-5H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOWNWOCCIIDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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